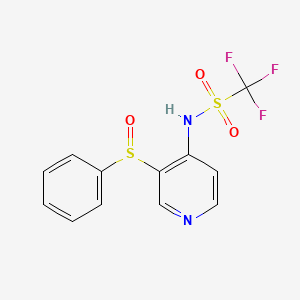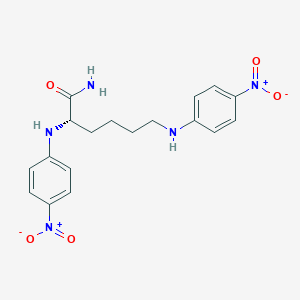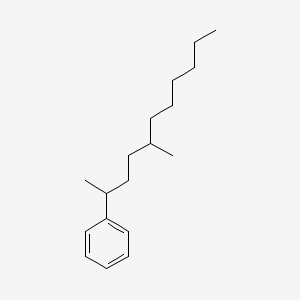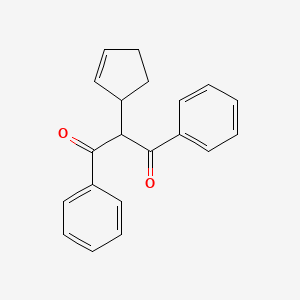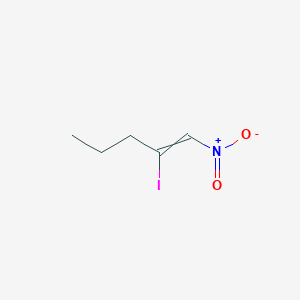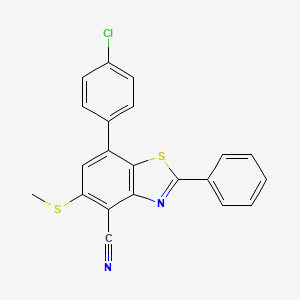
2-(4-Methoxyphenyl)chloriren-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxyphenyl)chloriren-1-ium is an organic compound with the molecular formula C9H8ClO It is a chlorinated derivative of a methoxyphenyl compound, characterized by the presence of a chlorirenium ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)chloriren-1-ium typically involves the chlorination of 4-methoxyphenyl derivatives. One common method is the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form 4-methoxyphenylacetyl chloride, which is then subjected to further chlorination to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar chlorination reactions under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methoxyphenyl)chloriren-1-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to the parent methoxyphenyl compound.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Parent methoxyphenyl compounds.
Substitution: Various substituted methoxyphenyl derivatives.
Aplicaciones Científicas De Investigación
2-(4-Methoxyphenyl)chloriren-1-ium has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-Methoxyphenyl)chloriren-1-ium involves its interaction with molecular targets through electrophilic substitution reactions. The chlorirenium ion acts as an electrophile, reacting with nucleophilic sites on target molecules. This can lead to the formation of covalent bonds and subsequent biological or chemical effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Methoxyphenyl)acetyl chloride: A precursor in the synthesis of 2-(4-Methoxyphenyl)chloriren-1-ium.
4-Methoxyphenylacetic acid: Another related compound used in synthetic routes.
Chlorobenzene derivatives: Compounds with similar chlorination patterns.
Propiedades
Número CAS |
919790-65-1 |
|---|---|
Fórmula molecular |
C9H8ClO+ |
Peso molecular |
167.61 g/mol |
Nombre IUPAC |
2-(4-methoxyphenyl)-1-chloroniacycloprop-2-ene |
InChI |
InChI=1S/C9H8ClO/c1-11-8-4-2-7(3-5-8)9-6-10-9/h2-6H,1H3/q+1 |
Clave InChI |
VKVOBORBIBRQHY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=C[Cl+]2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(4'-Ethyl[1,1'-biphenyl]-4-yl)ethylidene]hydrazine-1-carboxamide](/img/structure/B14198308.png)
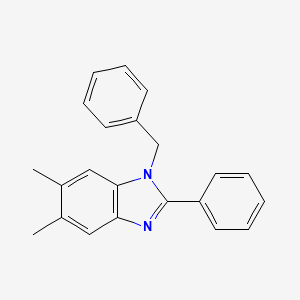
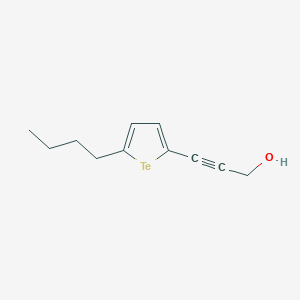

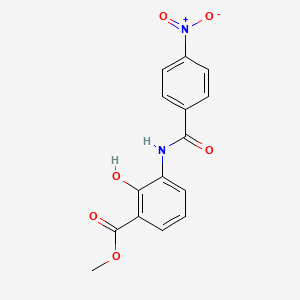
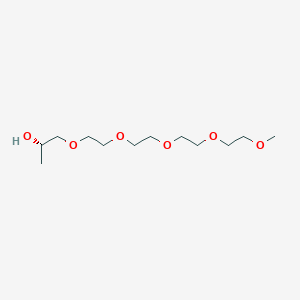
![3-Ethenyl-N,N-dimethyl-2-[(propan-2-yl)oxy]benzene-1-sulfonamide](/img/structure/B14198346.png)
